molecular formula C11H14BrNO2 B2545738 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine CAS No. 2368946-04-5

2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine

Cat. No.: B2545738
CAS No.: 2368946-04-5
M. Wt: 272.142
InChI Key: MCQBDLGCOWHXEL-LLVKDONJSA-N
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Description

2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is a complex organic compound. It is distinguished by its unique structure which includes a bromine atom, a methoxytetrahydrofuran ring, and a pyridine ring, making it a versatile subject for chemical research. Understanding its synthesis, reactions, and applications provides valuable insights for various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine typically involves multi-step organic reactions. A common starting point is the bromination of 4-methyl-pyridine, followed by the addition of the methoxytetrahydrofuran moiety. Each step requires precise conditions, including specific temperatures, catalysts, and solvents.

Industrial Production Methods: Scaling the synthesis for industrial production requires optimization of these conditions. It often involves continuous flow reactors to maintain consistent reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, typically affecting the methoxytetrahydrofuran ring.

  • Reduction: Reduction reactions may involve the pyridine ring, especially under catalytic hydrogenation.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

  • Substitution reagents: Organolithium reagents, Grignard reagents.

Major Products Formed:

  • Oxidation products: Hydroxylated derivatives.

  • Reduction products: Hydrogenated pyridine compounds.

  • Substitution products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is utilized in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying enzyme interactions due to its potential to act as a ligand.

  • Medicine: Investigating its role in drug design, particularly for targeting specific molecular pathways.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects:

  • The presence of the bromine and methoxytetrahydrofuran groups can influence the compound's reactivity and binding affinity.

  • It can interact with various molecular targets, such as enzymes or receptors, depending on its specific functional groups.

Molecular Targets and Pathways Involved:

  • Possible interactions with cytochrome P450 enzymes, influencing metabolic pathways.

  • Potential binding to neurotransmitter receptors, offering insights into neurological research.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine: Lacks the methoxytetrahydrofuran group, resulting in different reactivity.

  • 6-Methoxytetrahydrofuran-substituted pyridines: Absence of the bromine atom alters their electrophilic nature.

  • Similar compounds: Bromopyridines, methoxypyridines, and tetrahydrofuran-substituted aromatics.

Uniqueness:

  • The combined presence of bromine and the methoxytetrahydrofuran group in the same molecule is relatively rare, offering unique reactivity and binding properties.

2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine's distinct chemical structure and properties make it a valuable compound for various scientific inquiries and industrial applications. Its unique combination of functional groups enables a wide range of reactions and uses, distinguishing it from other related compounds.

Properties

IUPAC Name

2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBDLGCOWHXEL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2(CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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